(Z)-2-(4-isopropylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate
Description
(Z)-2-(4-isopropylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate is a synthetic benzofuran-derived compound featuring a dimethylcarbamate functional group at the 6-position of the benzofuran core and a 4-isopropylbenzylidene substituent at the 2-position.
Properties
IUPAC Name |
[(2Z)-3-oxo-2-[(4-propan-2-ylphenyl)methylidene]-1-benzofuran-6-yl] N,N-dimethylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4/c1-13(2)15-7-5-14(6-8-15)11-19-20(23)17-10-9-16(12-18(17)26-19)25-21(24)22(3)4/h5-13H,1-4H3/b19-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACLGFBDEWDONIP-ODLFYWEKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(=O)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-2-(4-isopropylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological effects, including its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : C18H19NO4
- Molecular Weight : 313.35 g/mol
- IUPAC Name : this compound
Biological Activity Overview
Research has indicated that this compound exhibits various biological activities, including:
- Antioxidant Activity : The compound has shown significant antioxidant properties, which can help in mitigating oxidative stress-related cellular damage.
- Antiplatelet Activity : Studies have suggested that it may inhibit platelet aggregation, making it a potential candidate for cardiovascular disease management.
- Antimicrobial Properties : Preliminary studies indicate potential efficacy against certain bacterial strains.
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Reactive Oxygen Species (ROS) : The compound's antioxidant properties are primarily due to its ability to scavenge free radicals and inhibit ROS production.
- Modulation of Platelet Activation Pathways : It may interfere with the cyclooxygenase pathway, reducing thromboxane A2 synthesis and thus inhibiting platelet aggregation.
- Direct Antimicrobial Action : The mechanism behind its antimicrobial activity may involve disruption of bacterial cell membranes or interference with metabolic pathways.
Table 1: Summary of Biological Activities
Case Study 1: Antioxidant Efficacy
In a study assessing the antioxidant capacity using DPPH radical scavenging assay, this compound demonstrated a notable reduction in DPPH radicals, indicating its potential as an effective antioxidant agent.
Case Study 2: Antiplatelet Activity
A pharmacological assessment revealed that the compound significantly inhibited platelet aggregation induced by arachidonic acid. This effect was comparable to established antiplatelet drugs, suggesting its utility in preventing thrombotic events.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural homology with other carbamate-functionalized benzofurans and aromatic derivatives. Below is a detailed comparison based on molecular features, bioactivity, and applications:
Table 1: Structural and Functional Comparison
Key Structural Differences
Core Heterocycle : Unlike XMC, methiocarb, and xylylcarb, which are phenyl carbamates, the target compound incorporates a benzofuran scaffold. This heterocyclic system may enhance stability or alter bioavailability compared to simpler aromatic carbamates .
Stereochemistry: The Z-configuration of the benzylidene moiety is a distinguishing feature absent in non-chiral analogs like XMC.
Bioactivity and Mechanism
While specific data on the target compound is unavailable, structurally related carbamates (e.g., XMC, methiocarb) inhibit acetylcholinesterase (AChE), disrupting neurotransmission in pests . The benzofuran core may confer additional redox-modulating properties, as seen in other benzofuran derivatives with antioxidant or cytotoxic activities .
Research Findings and Limitations
- Synthesis and Stability: The compound’s synthesis likely involves Knoevenagel condensation to form the benzylidene-benzofuran system, followed by carbamate functionalization. Stability studies are absent in the provided evidence but could be inferred from analogs; carbamates are generally susceptible to hydrolysis under alkaline conditions .
- Toxicity and Environmental Impact: No ecotoxicological data is available. However, methiocarb and XMC are classified as moderately toxic to non-target organisms, suggesting similar regulatory considerations for the target compound .
Critical Notes on Evidence Limitations
- The provided evidence lacks direct studies on the target compound, necessitating extrapolation from structural analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
